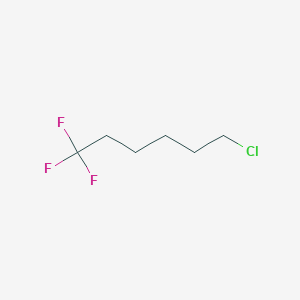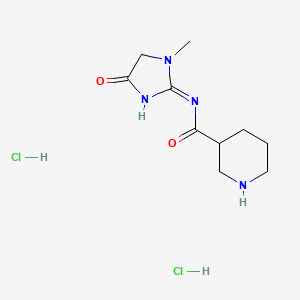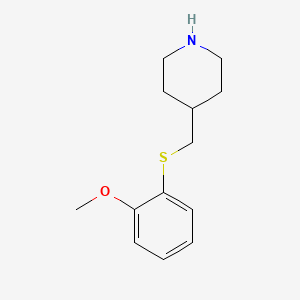![molecular formula C11H15NO2S B13217200 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a thiophene ring substituted with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carbaldehyde group through a formylation reaction. The piperidine ring can be synthesized separately and then coupled with the thiophene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[3-(Carboxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde.
Reduction: 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Another piperidine derivative with different functional groups.
4-[3-(Hydroxymethyl)-2-methyl-pyrrolidin-1-yl]-3H-thiophene-2-carbaldehyde: A similar compound with a pyrrolidine ring instead of piperidine.
Uniqueness
4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
4-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-6-9-2-1-3-12(5-9)10-4-11(7-14)15-8-10/h4,7-9,13H,1-3,5-6H2 |
InChI 键 |
DWTBFFZVOVHUCP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=CSC(=C2)C=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


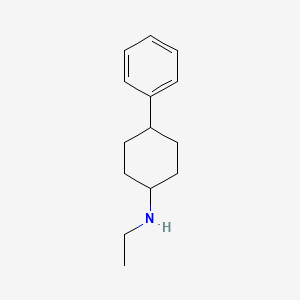

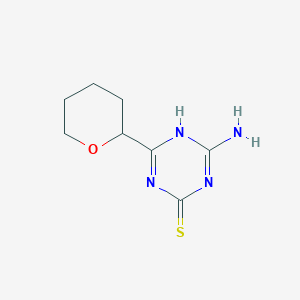
![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)

